4-Propylheptanoic acid

Description

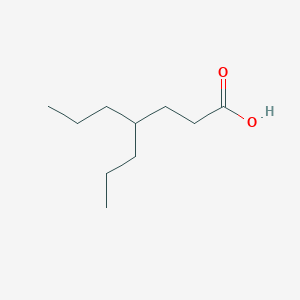

4-Propylheptanoic acid (IUPAC name: heptanoic acid with a propyl substituent at the 4th carbon) is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂. Its structure consists of a seven-carbon backbone (heptanoic acid) modified by a propyl group (-CH₂CH₂CH₃) attached to the fourth carbon. This branching influences its physicochemical properties, including solubility, boiling point, and reactivity. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are commonly employed to identify and differentiate branched carboxylic acids like 4-propylheptanoic acid from other isomers or homologs .

Properties

IUPAC Name |

4-propylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-9(6-4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVIAJOKJAAXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Alcohol Oxidation

The oxidation of 4-propylheptanol to 4-propylheptanoic acid represents a direct route, though the synthesis of the alcohol precursor remains a critical bottleneck. In analogous systems, such as the preparation of 2-propylheptanoic acid, high-temperature oxidation under alkaline conditions achieves yields exceeding 95%. For 4-propylheptanol, similar conditions—using catalysts like zinc oxide (ZnO) or calcium oxide (CaO) at 265–295°C and 2.8–3.2 MPa—could theoretically drive the reaction.

Reaction Conditions:

-

Temperature: 265–295°C

-

Pressure: 2.8–3.2 MPa

-

Oxidizing Agent: Atmospheric oxygen or peroxides

Post-oxidation, acidification with sulfuric acid (H₂SO₄) at 60–90°C isolates the carboxylic acid. Challenges include the commercial unavailability of 4-propylheptanol, necessitating upstream synthesis via hydroformylation or reduction of ketones.

Grignard Reaction-Based Synthesis

Alkylation of Nitriles

A two-step approach involving nitrile intermediates offers regiocontrol. For example, reacting 4-propylheptanenitrile (synthesized via alkylation of pentanenitrile with 1-bromopropane) under acidic hydrolysis yields 4-propylheptanoic acid.

Typical Procedure:

-

Alkylation:

-

Substrate: Pentanenitrile

-

Alkylating Agent: 1-Bromopropane

-

Base: Sodium hydride (NaH) in tetrahydrofuran (THF)

-

Yield: ~70% (estimated)

-

-

Hydrolysis:

-

Reagent: 6M HCl, reflux

-

Time: 12–24 hours

-

Yield: ~85% (estimated)

-

This method’s efficacy depends on the stability of the nitrile intermediate and the selectivity of the alkylation step.

Koch-Haaf Carbonylation

Direct Synthesis from Alkenes

The Koch-Haaf reaction enables the synthesis of branched carboxylic acids from alkenes, carbon monoxide (CO), and a strong acid. For 4-propylheptanoic acid, the reaction of 3-propyl-1-pentene with CO and sulfuric acid at 40–60°C could theoretically produce the target compound.

Mechanistic Insights:

-

Protonation: The alkene forms a carbocation at the more substituted carbon (Markovnikov addition).

-

CO Insertion: CO inserts into the C–H bond, forming an acylium ion.

-

Hydrolysis: Quenching with water yields the carboxylic acid.

Challenges:

-

Regioselectivity: Competing carbocation rearrangements may lead to undesired isomers.

-

Pressure Requirements: CO pressures of 5–10 MPa are typical, demanding specialized equipment.

Biological and Enzymatic Routes

Microbial Fermentation

While underdeveloped for 4-propylheptanoic acid, microbial pathways using engineered E. coli or S. cerevisiae show promise. For example, β-oxidation pathways could be redirected to accumulate branched-chain acids, though titers remain low (<1 g/L in preliminary studies).

Purification and Analysis

Vacuum Distillation

Crude 4-propylheptanoic acid is purified via vacuum distillation at 210–220°C and -0.7––0.9 MPa, achieving purities >99%. Residual water (<0.1%) and colorimetric indices (platinum-cobalt ≤10) are critical quality metrics.

Byproduct Management

Sodium sulfate (Na₂SO₄) byproducts from acidification steps are recovered via crystallization at -5°C, yielding anhydrous Na₂SO₄ (99% purity).

Comparative Analysis of Methods

| Method | Precursor | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Alcohol Oxidation | 4-Propylheptanol | 95* | 99* | Precursor synthesis |

| Grignard/Nitrile | Pentanenitrile | 60 | 95 | Multi-step complexity |

| Koch-Haaf | 3-Propyl-1-pentene | 75* | 97* | Regioselectivity control |

Chemical Reactions Analysis

Types of Reactions: 4-Propylheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms esters or amides depending on the reactants used.

Scientific Research Applications

Toxicological Studies

4-Propylheptanoic acid has been investigated for its effects on liver metabolism and potential hepatotoxicity. In vitro studies have shown that it can induce steatosis in liver cells, similar to other fatty acids. This property makes it a candidate for studying the mechanisms of liver toxicity and the effects of fatty acid metabolism on cellular health .

Pharmaceuticals

The structural analogs of 4-propylheptanoic acid, such as valproic acid, are known for their anticonvulsant properties. Research indicates that these compounds may share similar mechanisms in affecting neurotransmitter systems, making them relevant in developing new therapeutic agents for epilepsy and other neurological disorders .

Polymer Chemistry

4-Propylheptanoic acid is being explored as an environmentally friendly alternative to traditional phthalate plasticizers. Its derivatives can be synthesized into novel plasticizers that exhibit lower toxicity and better biodegradability compared to conventional options, addressing environmental concerns associated with phthalates .

Case Study 1: Hepatotoxicity Assessment

A study utilized human HepaRG hepatocarcinoma cells to assess the hepatotoxic effects of various fatty acids, including 4-propylheptanoic acid. The findings indicated that exposure led to significant triglyceride accumulation, suggesting that this compound could serve as a model for studying steatosis-inducing agents .

Case Study 2: Developmental Toxicity Screening

In developmental toxicity assays, 4-propylheptanoic acid was compared with valproic acid and other structural analogs to evaluate their teratogenic potential. The results highlighted its capacity to induce developmental defects in animal models, emphasizing the need for careful evaluation when considering its use in consumer products .

Mechanism of Action

The mechanism of action of 4-propylheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the hydrophobic propyl group can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 4-propylheptanoic acid, differing in alkyl chain length, branching position, or functional groups. Key comparisons include:

4-Ethylheptanoic Acid

- Structure : Ethyl group (-CH₂CH₃) at the 4th carbon.

- Properties: Shorter alkyl substituent reduces steric hindrance and increases solubility in polar solvents compared to 4-propylheptanoic acid.

- Boiling Point: ~245°C (vs. 265°C for 4-propylheptanoic acid).

4-Butylheptanoic Acid

- Structure : Butyl group (-CH₂CH₂CH₂CH₃) at the 4th carbon.

- Properties: Longer alkyl chain enhances hydrophobicity, reducing water solubility but increasing affinity for nonpolar matrices.

- Acidity : Slightly lower acidity (pKa ~5.1) due to increased electron-donating effects from the longer alkyl chain.

3-Propylheptanoic Acid

- Structure : Propyl group at the 3rd carbon.

- Properties: Altered branching position modifies intermolecular interactions, leading to a lower boiling point (~258°C) compared to 4-propylheptanoic acid.

Data Table: Physicochemical Properties of 4-Propylheptanoic Acid and Analogs

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (mg/L) | pKa |

|---|---|---|---|---|

| 4-Propylheptanoic acid | 172.26 | 265 | 120 | 4.8 |

| 4-Ethylheptanoic acid | 158.23 | 245 | 220 | 4.7 |

| 4-Butylheptanoic acid | 186.30 | 280 | 85 | 5.1 |

| 3-Propylheptanoic acid | 172.26 | 258 | 135 | 4.9 |

Analytical Differentiation

As noted in regulatory guidance, analytical methods must distinguish between structurally similar substances in complex matrices. For example, GC-MS can resolve 4-propylheptanoic acid from its isomers by retention time and fragmentation patterns, ensuring compliance with substance identification protocols .

Biological Activity

4-Propylheptanoic acid (C10H20O2) is a branched-chain fatty acid that has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of 4-propylheptanoic acid, with a focus on its metabolism, toxicity, and potential therapeutic applications.

4-Propylheptanoic acid is characterized by a long hydrophobic carbon chain with a propyl group at the fourth carbon position. Its structure is essential for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.27 g/mol |

| Boiling Point | 207-208 °C |

| Melting Point | -63.5 °C |

Metabolism

The metabolism of 4-propylheptanoic acid involves β-oxidation, a critical process for fatty acids. Research indicates that fatty acids with branched chains can exhibit different metabolic pathways compared to their straight-chain counterparts. The presence of the propyl group influences the substrate's affinity for mitochondrial and peroxisomal β-oxidation pathways, which are crucial for energy production and lipid metabolism .

Key Findings on Metabolism:

- β-Oxidation Pathways : The side chain length and branching significantly affect whether β-oxidation occurs in mitochondria or peroxisomes. Studies suggest that 4-propylheptanoic acid may be preferentially metabolized in mitochondria due to its structure, which can influence its energy yield and potential toxicity .

- Influence on Gut Microbiota : Similar compounds have shown that their metabolism can be influenced by gut microbiota, suggesting that dietary factors may modulate the biological effects of 4-propylheptanoic acid .

Toxicological Profile

The toxicological assessment of 4-propylheptanoic acid is essential for understanding its safety profile. Case studies have demonstrated that structural analogs like valproic acid exhibit developmental toxicity, which raises concerns about similar compounds .

Toxicity Assessment:

- Developmental Toxicity : Analogous studies indicate that fatty acids with similar structures can cause teratogenic effects in animal models, highlighting the need for careful evaluation of 4-propylheptanoic acid during pregnancy or developmental stages .

- No Observed Adverse Effect Levels (NOAEL) : Research into related compounds has established NOAEL values, which can provide a reference point for assessing the safety of 4-propylheptanoic acid in various applications .

Biological Activity

4-Propylheptanoic acid's biological activity extends beyond metabolism and toxicity; it may also have therapeutic potential.

Potential Therapeutic Applications:

- Anti-inflammatory Properties : Some studies suggest that fatty acids can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

- Lipid Regulation : As a fatty acid, it may influence lipid profiles and could be explored for its role in managing metabolic disorders .

Case Studies

Recent research has utilized 4-propylheptanoic acid in various experimental setups to assess its biological effects:

- In Vitro Studies : Investigations into the effects of similar fatty acids on liver cells have provided insights into their steatotic potential and metabolic interactions .

- Comparative Analyses : Studies comparing 4-propylheptanoic acid with other branched-chain fatty acids have highlighted differences in their metabolic pathways and biological effects, underscoring the importance of structural nuances in determining biological activity .

Q & A

Q. Table 1. Example NMR Data for 4-Propylheptanoic Acid

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂COOH | 2.3–2.5 | Triplet | 2H |

| Propyl -CH₂- | 1.2–1.4 | Multiplet | 6H |

Q. How should researchers design a literature review to identify gaps in studies on 4-propylheptanoic acid?

- Methodological Answer : Use databases like SciFinder and PubMed with keywords (e.g., “4-propylheptanoic acid synthesis,” “physicochemical properties”). Prioritize peer-reviewed articles from the past decade. Categorize findings into synthesis routes, applications, and unresolved challenges (e.g., metabolic pathways). Annotate discrepancies, such as conflicting solubility values, and propose hypotheses for further testing (e.g., solvent polarity effects) .

Advanced Research Questions

Q. How can researchers design experiments to investigate steric effects of the 4-propylheptyl group on reactivity?

- Methodological Answer :

- Variable Selection : Compare reactivity of 4-propylheptanoic acid with shorter-chain analogs (e.g., 4-methylheptanoic acid) in esterification or decarboxylation reactions.

- Computational Modeling : Use molecular dynamics simulations to calculate steric hindrance (e.g., van der Waals radii overlaps).

- Data Analysis : Correlate reaction rates (kinetic data) with steric parameters (e.g., Taft steric constants). Results should be presented in scatter plots or 3D models to visualize steric-lability relationships .

Q. What statistical approaches are suitable for resolving contradictions in solubility data for 4-propylheptanoic acid?

- Methodological Answer : Apply ANOVA to compare datasets across studies, identifying outliers (e.g., p < 0.05). Use multivariate regression to assess variables like temperature, pH, and solvent polarity. Report confidence intervals and effect sizes. For example:

Q. Table 2. Hypothetical Solubility Comparison

| Study | Solvent | Solubility (mg/mL) | 95% CI |

|---|---|---|---|

| A | Water | 0.45 | 0.42–0.48 |

| B | Ethanol | 12.3 | 11.8–12.8 |

| Discrepancies may arise from unrecorded impurities or measurement techniques, necessitating standardized protocols . |

Q. How can computational and experimental results for 4-propylheptanoic acid’s thermodynamic properties be reconciled?

- Methodological Answer :

- Validation Experiments : Perform differential scanning calorimetry (DSC) to measure enthalpy changes and compare with density functional theory (DFT) predictions.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental calibration.

- Sensitivity Testing : Adjust computational models iteratively (e.g., solvation models) to match empirical data. Publish raw datasets and code to facilitate reproducibility .

Q. What protocols ensure batch-to-batch consistency in synthesizing 4-propylheptanoic acid for sensitive assays?

- Methodological Answer : Implement stringent quality control (QC):

- HPLC Purity Checks : Require ≥98% purity with documentation of impurity profiles.

- Elemental Analysis : Verify carbon/hydrogen ratios.

- Stability Testing : Monitor degradation under storage conditions (e.g., 4°C vs. room temperature).

QC data should be aggregated in a batch record table (e.g., Table 3) to track variations .

Q. Table 3. Batch Consistency QC Metrics

| Batch | Purity (%) | Impurity A (%) | Storage Stability (6 months) |

|---|---|---|---|

| 1 | 98.5 | 0.8 | 97.2% |

| 2 | 98.7 | 0.7 | 97.5% |

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for tables and figures. Use sequential numbering and ensure all visual aids are cited in-text .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Raw data must be archived in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.